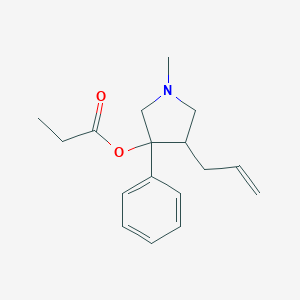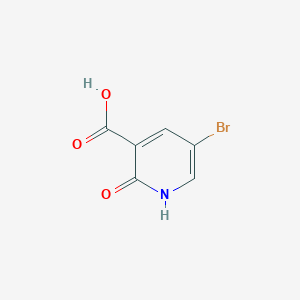
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of depression, anxiety, and other mental health disorders.
Mécanisme D'action
The mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their signaling and improve mood and anxiety symptoms. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine also has a weak affinity for the dopamine transporter, which may contribute to its antidepressant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been found to have a half-life of approximately 11 hours, which is longer than that of Venlafaxine. It is metabolized in the liver and excreted in the urine. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been shown to have a low potential for drug-drug interactions and a lower risk of side effects compared to other antidepressant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments. It is readily available, has a long half-life, and has a lower risk of side effects compared to other antidepressant drugs. However, it is important to note that 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is not a selective serotonin reuptake inhibitor (SSRI) or a selective norepinephrine reuptake inhibitor (SNRI), which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. One potential area of research is the development of novel antidepressant drugs that are based on the structure and mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Another area of research is the investigation of the potential anxiolytic effects of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine in the treatment of depression and other mental health disorders.
Conclusion
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is a chemical compound that has shown promise in the treatment of depression and anxiety. It is synthesized through the demethylation of Venlafaxine and has been extensively studied for its potential antidepressant and anxiolytic properties. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft and improving mood and anxiety symptoms. While 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments, further research is needed to determine its long-term safety and efficacy in the treatment of mental health disorders.
Méthodes De Synthèse
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is synthesized through the demethylation of Venlafaxine, which is an antidepressant drug. The demethylation process involves the use of enzymes such as CYP2D6 and CYP3A4, which are found in the liver. The resulting product is a white to off-white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been extensively studied for its potential antidepressant and anxiolytic properties. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and anxiety. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has also been found to have a lower affinity for the dopamine transporter, which may contribute to its lower risk of side effects compared to other antidepressant drugs.
Propriétés
Numéro CAS |
19831-41-5 |
|---|---|
Nom du produit |
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride |
Formule moléculaire |
C21H36ClNO |
Poids moléculaire |
354 g/mol |
Nom IUPAC |
1-(2-octoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H35NO.ClH/c1-2-3-4-5-6-13-18-23-21(20-14-9-7-10-15-20)19-22-16-11-8-12-17-22;/h7,9-10,14-15,21H,2-6,8,11-13,16-19H2,1H3;1H |
Clé InChI |
ZHQTZCHKZKSPHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
SMILES canonique |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Synonymes |
1-(2-octoxy-2-phenyl-ethyl)piperidine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
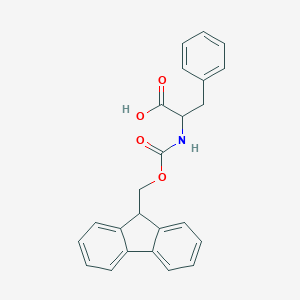
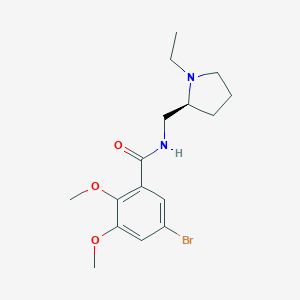
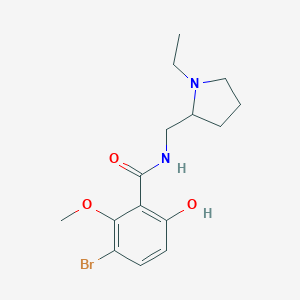
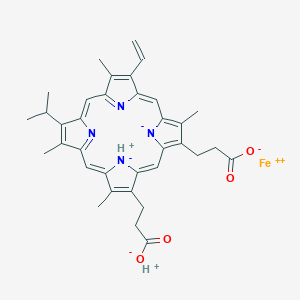
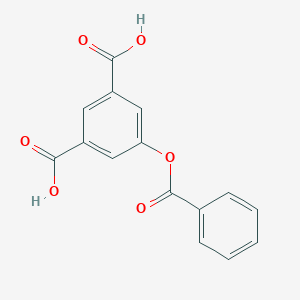
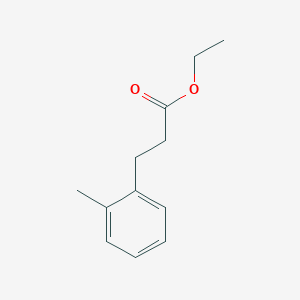
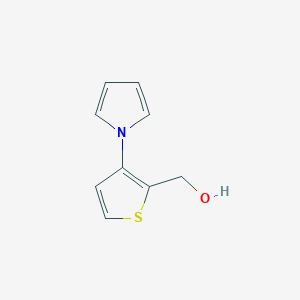
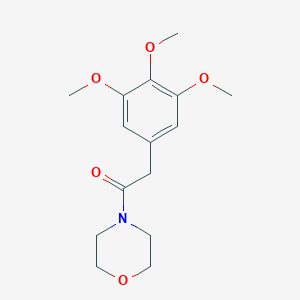
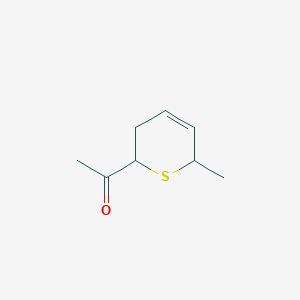
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
